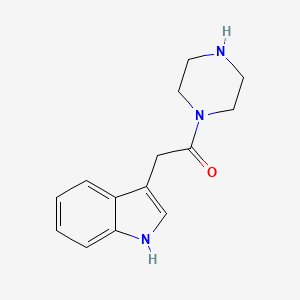
2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one is a compound that features an indole ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of indole derivatives with piperazine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides for the indole ring; nucleophiles like amines or thiols for the piperazine ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and result in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1h-Indol-3-yl)-1-(morpholin-4-yl)ethan-1-one
- 2-(1h-Indol-3-yl)-1-(piperidin-1-yl)ethan-1-one
- 2-(1h-Indol-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of both the indole and piperazine rings, which confer distinct chemical and biological properties. The combination of these two moieties can result in enhanced binding affinity, selectivity, and potential therapeutic effects compared to similar compounds.
Propiedades
Fórmula molecular |
C14H17N3O |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C14H17N3O/c18-14(17-7-5-15-6-8-17)9-11-10-16-13-4-2-1-3-12(11)13/h1-4,10,15-16H,5-9H2 |
Clave InChI |
OTRXVAJGFQFQJN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


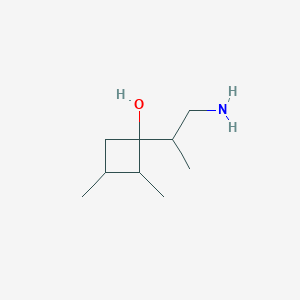

![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
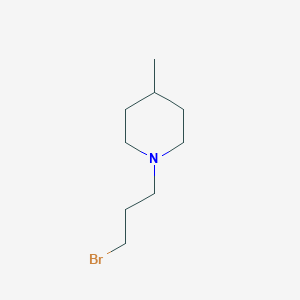
![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
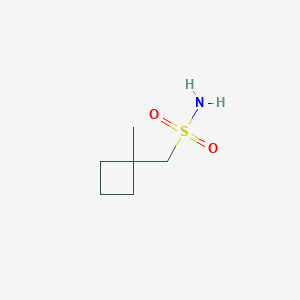
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
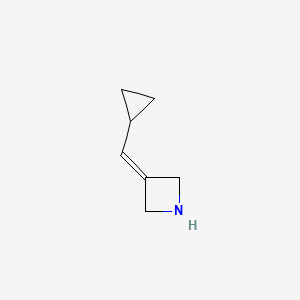
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)
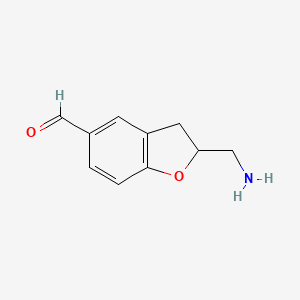
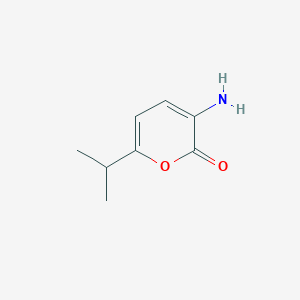

![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
